molecular formula C22H18ClN3O2S B11199123 6-chloro-4-phenyl-3-[(4-propoxypyrimidin-2-yl)sulfanyl]quinolin-2(1H)-one

6-chloro-4-phenyl-3-[(4-propoxypyrimidin-2-yl)sulfanyl]quinolin-2(1H)-one

Cat. No.: B11199123
M. Wt: 423.9 g/mol
InChI Key: YVQJLEITMJAAPG-UHFFFAOYSA-N
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Description

6-CHLORO-4-PHENYL-3-[(4-PROPOXYPYRIMIDIN-2-YL)SULFANYL]-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group, a phenyl group, and a propoxypyrimidinylsulfanyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 6-CHLORO-4-PHENYL-3-[(4-PROPOXYPYRIMIDIN-2-YL)SULFANYL]-1,2-DIHYDROQUINOLIN-2-ONE typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

6-CHLORO-4-PHENYL-3-[(4-PROPOXYPYRIMIDIN-2-YL)SULFANYL]-1,2-DIHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-CHLORO-4-PHENYL-3-[(4-PROPOXYPYRIMIDIN-2-YL)SULFANYL]-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with molecular targets and pathways within cells. For example, it may inhibit specific enzymes or proteins involved in cell growth and proliferation, leading to its potential anticancer effects. Molecular docking studies have shown that it can bind to targets such as Bcl2 anti-apoptotic protein, thereby inducing apoptosis in cancer cells .

Comparison with Similar Compounds

6-CHLORO-4-PHENYL-3-[(4-PROPOXYPYRIMIDIN-2-YL)SULFANYL]-1,2-DIHYDROQUINOLIN-2-ONE can be compared with other quinoline derivatives and pyridazinone compounds:

Properties

Molecular Formula

C22H18ClN3O2S

Molecular Weight

423.9 g/mol

IUPAC Name

6-chloro-4-phenyl-3-(4-propoxypyrimidin-2-yl)sulfanyl-1H-quinolin-2-one

InChI

InChI=1S/C22H18ClN3O2S/c1-2-12-28-18-10-11-24-22(26-18)29-20-19(14-6-4-3-5-7-14)16-13-15(23)8-9-17(16)25-21(20)27/h3-11,13H,2,12H2,1H3,(H,25,27)

InChI Key

YVQJLEITMJAAPG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=NC=C1)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4

Origin of Product

United States

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